1-Cyclopentyl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea
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Overview
Description
The compound “1-Cyclopentyl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea” is a complex organic molecule that contains a cyclopentyl group, a thiazolyl group, a piperidinyl group, and a urea group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The cyclopentyl group would provide a degree of rigidity to the molecule, while the piperidine ring could adopt a chair or boat conformation. The thiazole ring is aromatic and planar, and the urea group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The urea group could undergo hydrolysis, the thiazole ring could participate in electrophilic substitution reactions, and the piperidine ring could be involved in reactions at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could enhance water solubility, while the cyclopentyl group could increase lipophilicity .Scientific Research Applications
Acetylcholinesterase Inhibitors : A study by Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas assessed for antiacetylcholinesterase activity. The research aimed to optimize the spacer length linking the two pharmacophoric moieties, with findings showing that a new flexible spacer is compatible with high inhibitory activities, suggesting potential applications in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).
Antimicrobial Activity : Abdelmajeid et al. (2017) synthesized novel scaffolds including Thiadiazolyl Piperidine and evaluated their antimicrobial activities against strains of bacteria and fungi. The study highlights the potential of these compounds in developing new antimicrobial agents (Abdelmajeid, Amine, & Hassan, 2017).
Soluble Epoxide Hydrolase Inhibitors : Rose et al. (2010) reported on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase, showing potential in reducing inflammatory pain. This suggests their use in pain management and inflammation control (Rose et al., 2010).
Spectroscopic and Structural Studies : Iriepa and Bellanato (2013) conducted a study on tri-substituted ureas derived from N-methylpiperazine, focusing on their spectroscopic, structural, and conformational aspects. This research aids in understanding the physical and chemical properties of these compounds, which is crucial for their practical applications (Iriepa & Bellanato, 2013).
Urea Derivatives and Plant Biology : Ricci and Bertoletti (2009) explored the role of urea derivatives, including those similar to 1-Cyclopentyl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea, as cytokinin-like compounds in plant biology. They found that some urea derivatives are effective in regulating cell division and differentiation in plants, offering insights into agricultural applications (Ricci & Bertoletti, 2009).
Synthesis and Antitumor Activity : Albratty et al. (2017) synthesized novel compounds and evaluated their antitumor activity. This research provides insights into the potential use of these compounds in cancer therapy (Albratty, El-Sharkawy, & Alam, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-cyclopentyl-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4OS/c19-13(16-11-3-1-2-4-11)17-12-5-8-18(9-6-12)14-15-7-10-20-14/h7,10-12H,1-6,8-9H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYIRHFJSAHJRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2CCN(CC2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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